molecular formula C12H15ClN2 B1488490 2-chloro-1-isopentyl-1H-benzo[d]imidazole CAS No. 1668564-63-3

2-chloro-1-isopentyl-1H-benzo[d]imidazole

Cat. No.: B1488490
CAS No.: 1668564-63-3
M. Wt: 222.71 g/mol
InChI Key: DBAGYEZKYISUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-isopentyl-1H-benzo[d]imidazole is a chemical compound of significant interest in pharmaceutical and organic chemistry research. It belongs to the benzimidazole class of heterocycles, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . The benzimidazole core is a structural isostere of naturally occurring nucleotides, such as purine, which allows its derivatives to interact effectively with the biopolymers of living systems . This compound features a chlorine atom at the 2-position and an isopentyl group attached to the 1-nitrogen atom, making it a valuable synthon or building block for the synthesis of more complex molecules. Benzimidazole derivatives, in general, have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and antitubercular activities . The specific substitution pattern on this compound suggests its primary research value lies in its potential as a key intermediate in drug discovery campaigns, particularly in the development of new therapeutic agents. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-1-(3-methylbutyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGYEZKYISUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-1-isopentyl-1H-benzo[d]imidazole typically involves:

  • Formation of the benzimidazole core through condensation of o-phenylenediamine derivatives with appropriate aldehydes or acid derivatives.
  • Introduction of the 2-chloro substituent on the benzimidazole ring.
  • Alkylation at the N-1 position with an isopentyl (3-methylbutyl) group.

This approach is consistent with established benzimidazole chemistry, where the benzimidazole nucleus is constructed first, followed by selective functionalization.

Preparation of 2-Chloro-1H-benzimidazole Core

The benzimidazole core substituted with chlorine at the 2-position can be prepared via:

  • Cyclization of 1,2-phenylenediamine derivatives with chlorinated aldehydes or acid derivatives under acidic or reflux conditions.
  • Halogenation of benzimidazole precursors using bromine or other halogen sources in the presence of base or under reflux, yielding 2-chlorobenzimidazole derivatives with high yields (up to 91.1%).

Example Reaction Conditions :

Step Reagents & Conditions Yield Notes
Halogenation 2-chlorobenzomethylene + KOH in acetonitrile, reflux 80°C, bromine addition, 5 h reflux 91.1% Product recrystallized from acetone/petroleum ether
Cyclization 4-bromo-1,2-phenylenediamine + 2-chloro-6-fluorobenzaldehyde, reflux 77% Formation of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole

N-1 Alkylation to Introduce Isopentyl Group

The alkylation of 2-chloro-1H-benzimidazole at the N-1 position with an isopentyl group is typically achieved via nucleophilic substitution using isopentyl halides (e.g., isopentyl bromide or chloride) under basic conditions.

Typical Procedure :

  • Dissolve 2-chloro-1H-benzimidazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
  • Add a base such as potassium hydroxide or sodium hydroxide to deprotonate the N-H.
  • Slowly add isopentyl halide, maintaining reflux or elevated temperatures (70–200 °C) for several hours.
  • After reaction completion, cool the mixture, extract with organic solvents, and purify by recrystallization or chromatography.

Reported Yields and Conditions for Related Alkylations :

Alkylation Example Base Solvent Temp Time Yield Purification
2-chloro-1H-benzimidazole + 4-fluorobenzyl bromide KOH Acetonitrile Reflux (80°C) 6 h 77% Recrystallization from dichloromethane/hexane
2-chloro-1H-benzimidazole + dimethylamine (aqueous) None (microwave) DMF/water 200°C (microwave) 30 min 89% Filtration of precipitated product

By analogy, isopentyl halide alkylation would follow similar conditions, with optimization for temperature and reaction time to maximize yield and minimize side reactions.

Purification and Characterization

  • The crude product is often purified by recrystallization from solvents such as ethyl acetate, hexane, or acetone/petroleum ether mixtures.
  • Chromatographic purification on silica gel using ethyl acetate/hexane mixtures is also common.
  • Characterization typically includes NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps for this compound

Step Reaction Conditions Yield (%) Notes
1 Formation of 2-chloro-1H-benzimidazole core Halogenation with bromine in presence of KOH, reflux in acetonitrile ~90% High purity after recrystallization
2 N-1 Alkylation with isopentyl halide KOH or NaOH base, DMF or acetonitrile solvent, reflux 6 h Estimated 70–80% (by analogy) Purification by recrystallization or chromatography
3 Isolation and purification Recrystallization or silica gel chromatography - Confirmed by NMR, MS, IR

Research Findings and Notes

  • The benzimidazole ring formation is robust and can tolerate various substituents, allowing for halogenation at the 2-position prior to alkylation.
  • Alkylation at N-1 is facilitated by the acidic proton on the benzimidazole nitrogen and proceeds efficiently under basic conditions with alkyl halides.
  • Microwave-assisted alkylation can significantly reduce reaction times and improve yields for related benzimidazole derivatives.
  • The presence of the 2-chloro substituent can influence the reactivity and selectivity of the alkylation step, requiring careful optimization.
  • Purification methods are critical to isolate the desired compound free from unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-isopentyl-1H-benzo[d]imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted imidazoles.

Scientific Research Applications

Medicinal Chemistry

Inhibition of TRPC6 Activity

One of the prominent applications of 2-chloro-1-isopentyl-1H-benzo[d]imidazole is its role as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6) . Compounds that inhibit TRPC6 are being investigated for their potential in treating a range of diseases, including:

  • Nephrotic syndrome
  • Diabetic nephropathy
  • Acute lung injury
  • Heart failure
  • Malignant tumors

Research has shown that benzimidazole derivatives can selectively inhibit TRPC6 activity, providing a promising avenue for developing therapies aimed at these conditions .

Antiparasitic Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in combating parasitic infections. For example, compounds with similar structures have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The presence of specific substituents on the benzimidazole core enhances their efficacy against both chloroquine-sensitive and -resistant strains .

Table 1: Antiplasmodial Activity

CompoundIC50 (μM)Strain Type
This compoundTBDChloroquine-resistant
Other derivatives0.310 - 0.099Chloroquine-sensitive

Cancer Research

Benzimidazole compounds have also been explored for their anticancer properties. Research indicates that certain derivatives show promising in vitro potency against various cancer cell lines, including prostate and cervical cancers. The structural modifications in these compounds can significantly influence their biological activity and selectivity .

Table 2: Anticancer Activity

CompoundTarget Cancer TypeIC50 (μM)
This compoundProstate CancerTBD
Other derivativesCervical CancerTBD

Mechanistic Studies

The mechanism by which this compound exerts its effects involves interactions with specific cellular targets. For instance, it has been shown to modulate signaling pathways related to cell survival and apoptosis through phosphoinositide-3-kinase (PI3K) inhibition, which is crucial in cancer progression .

Case Study 1: TRPC6 Inhibition

A study focused on the development of TRPC6 inhibitors demonstrated that benzimidazole derivatives could significantly reduce TRPC6-mediated calcium influx in renal cells, suggesting a therapeutic role in managing nephropathies associated with TRPC6 dysregulation .

Case Study 2: Antimalarial Efficacy

In another research effort, a series of benzimidazole derivatives were tested for their antimalarial activity against Plasmodium falciparum. The results indicated that modifications on the benzimidazole ring could enhance potency while minimizing cytotoxic effects on human erythrocytes .

Mechanism of Action

The mechanism by which 2-chloro-1-isopentyl-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Alkyl Chain Modifications
  • 2-Chloro-1-isopropyl-1H-benzo[d]imidazole : The isopropyl group reduces steric bulk compared to isopentyl, which may improve solubility in polar solvents. Its molecular weight (194.66 g/mol) is lower than the isopentyl analog (estimated ~222.7 g/mol).
Halogen Substitution
  • The chloro-fluoro combination may enhance metabolic stability compared to mono-halogenated derivatives.
  • 5-Chloro-1H-benzo[d]imidazole-2-thiol : A thiol (-SH) group at the 2-position increases acidity (pKa ~8–10) and enables disulfide bond formation, contrasting with the non-reactive chlorine in the target compound.

Reactivity with Ozone

While the target compound’s ozone reactivity is undocumented, studies on imidazole derivatives reveal:

  • Imidazole reacts with ozone at a rate constant of $ k = 1.7 \times 10^5 \, \text{M}^{-1} \text{s}^{-1} $ at pH 7, forming cyanate, formamide, and formate . Chlorine substituents may alter reactivity by withdrawing electron density from the ring.
  • Pyrazole derivatives (e.g., 1-benzylpyrazole) require higher ozone doses ($ \sim 5 $ molar equivalents) due to slower reaction kinetics ($ k = 56 \, \text{M}^{-1} \text{s}^{-1} $) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
2-Chloro-1-isopentyl-1H-benzimidazole 2-Cl, 1-isopentyl ~222.7* Not reported High lipophilicity, potential bioactivity
2-Chloro-1-isopropyl-1H-benzimidazole 2-Cl, 1-isopropyl 194.66 Not reported Moderate solubility, synthetic versatility
2-Chloro-6-fluoro-1H-benzimidazole 2-Cl, 6-F 170.58 Not reported Enhanced metabolic stability
5-Chloro-1H-benzimidazole-2-thiol 5-Cl, 2-SH 184.65 Not reported Thiol reactivity, acidic

*Estimated based on analogous structures.

Table 2: Reaction Kinetics of Azoles with Ozone

Compound $ k \, (\text{M}^{-1} \text{s}^{-1}) $ Major Products
Imidazole $ 1.7 \times 10^5 $ Cyanate, formamide, formate
Pyrazole $ 56 $ Hydroxypyrazoles (postulated)
1-Benzylimidazole $ 1.1 \times 10^5 $ Cyanate, formamide (reduced yield)

Biological Activity

2-Chloro-1-isopentyl-1H-benzo[d]imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a chlorine atom at the 2-position and an isopentyl group, which may influence its biological properties. The synthesis typically involves the cyclization of o-phenylenediamine with isopentyl chloride in the presence of an acid catalyst, followed by chlorination.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

The compound's potential anticancer effects have been explored in various studies. Imidazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro assays have shown that related compounds can inhibit the growth of cancer cell lines, suggesting that this compound might exhibit similar properties .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the imidazole ring allows for hydrogen bonding and coordination with metal ions, which can be crucial for its activity against enzymes or receptors involved in disease processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar imidazole derivatives is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundModerateYesPotential
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazoleHighYesYes
2-Chloro-1-methyl-1H-benzo[d]imidazoleLowModerateNo

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives:

Case Study 1: Anticancer Properties
A study investigating the anticancer effects of imidazole derivatives found that modifications to the side chains significantly enhanced cytotoxicity against breast cancer cell lines. The study reported IC50 values for related compounds in the range of nanomolar concentrations .

Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, a series of benzimidazole derivatives were tested against common pathogens. The results indicated that certain modifications led to increased potency against resistant strains of bacteria, which may reflect similar potential for this compound .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-1-isopentyl-1H-benzo[d]imidazole?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-chloro-1H-benzo[d]imidazole derivatives can be synthesized by reacting the parent imidazole with chloroacetyl chloride in dichloromethane (CH₂Cl₂) using diisopropylethylamine (DIPEA) as a base, yielding >70% efficiency under reflux conditions . Solvent choice is critical: CH₂Cl₂ outperforms polar aprotic solvents like DMF in minimizing side reactions .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Characterization relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and isopentyl chain signals (δ 1.2–2.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₂H₁₄ClN₂: 221.0845) .
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Q. What solvent systems are compatible with purification of this compound?

  • Methodological Answer : Flash chromatography with silica gel and a 10:1 hexane/ethyl acetate (PE:EA) gradient effectively separates impurities while retaining product stability . Polar solvents like methanol should be avoided due to potential hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps). For example, studies show that electron-withdrawing groups (e.g., -Cl) lower the LUMO energy, enhancing electrophilic reactivity . These insights guide functionalization strategies for targeted applications.

Q. What in-silico approaches validate the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking against targets like EGFR (PDB ID: 1M17) assesses binding affinity. Derivatives with para-substituted phenyl groups exhibit stronger hydrogen bonding (e.g., -Cl forms a 2.1 Å interaction with Thr766) . ADMET predictions (SwissADME) further evaluate drug-likeness, highlighting logP <5 and TPSA <90 Ų as optimal .

Q. How do competing synthetic routes impact regioselectivity in substitution reactions?

  • Methodological Answer : Regioselectivity depends on base strength and steric effects. For instance, using K₂CO₃ in ethyl acetate favors N-alkylation (e.g., isopentyl group at position 1), while stronger bases like NaH may lead to O- or S-alkylation byproducts . Monitoring via TLC (Rf ~0.5 in PE:EA) ensures reaction control .

Q. What experimental strategies resolve contradictions in reported yield data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent purity or moisture content. Reproducing reactions under inert atmospheres (N₂/Ar) and using anhydrous CH₂Cl₂ improves consistency. For example, yields drop from 71% to <50% if traces of water hydrolyze the chloro intermediate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-chloro-1-isopentyl-1H-benzo[d]imidazole
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2-chloro-1-isopentyl-1H-benzo[d]imidazole

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